molecular formula C17H19N7OS B6533873 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(methylsulfanyl)benzoyl]piperazine CAS No. 1058232-49-7

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(methylsulfanyl)benzoyl]piperazine

Numéro de catalogue: B6533873
Numéro CAS: 1058232-49-7
Poids moléculaire: 369.4 g/mol
Clé InChI: MGTYMZXBZTWHCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a triazolopyrimidine core substituted with a 3-methyl group at position 3 and a piperazine moiety linked via a 2-(methylsulfanyl)benzoyl group. The triazolopyrimidine scaffold is known for its pharmacological relevance, particularly in targeting enzymes involved in signaling pathways . The methyl group enhances metabolic stability, while the piperazine moiety improves solubility and bioavailability. The 2-(methylsulfanyl)benzoyl substituent may contribute to receptor binding through hydrophobic interactions and sulfur-mediated hydrogen bonding .

Propriétés

IUPAC Name

(2-methylsulfanylphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS/c1-22-15-14(20-21-22)16(19-11-18-15)23-7-9-24(10-8-23)17(25)12-5-3-4-6-13(12)26-2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTYMZXBZTWHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4SC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions This compound is typically synthesized through a multi-step process involving the formation of the triazolo[4,5-d]pyrimidine ring followed by subsequent functionalization. The initial steps may include cyclization reactions to form the core structure, with precise control over temperature and catalysts to ensure selectivity.

Industrial Production Methods Industrial synthesis may involve large-scale batch reactors where the precursor materials are combined under controlled conditions. Optimized protocols would focus on maximizing yield and purity, often using chromatographic techniques for separation and purification.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Chemistry In chemistry, this compound is used as a building block for synthesizing larger, more complex molecules. Its unique structure allows for functionalization at multiple sites.

Biology In biology, it serves as a probe for studying enzymatic activity and receptor interactions. The compound's ability to cross cell membranes makes it useful in cellular assays.

Medicine Medicinally, it is explored for its potential as an antiviral or anticancer agent. Its interactions with specific molecular targets may inhibit the replication of viruses or the proliferation of cancer cells.

Industry Industrially, it is used in the development of new materials and as a chemical intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its triazolo[4,5-d]pyrimidine core can form hydrogen bonds and π-π interactions, which are critical for binding affinity. Pathways involved may include inhibition of nucleic acid synthesis in viral replication or disruption of signaling pathways in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound Name / ID Core Structure Key Substituents Biological Activity / Application Key Findings
Target Compound Triazolo[4,5-d]pyrimidine 3-methyl, 4-[2-(methylsulfanyl)benzoyl]piperazine Not explicitly stated (inferred enzyme modulation) Enhanced solubility (piperazine), potential ROS pathway modulation
VAS2870 () Triazolo[4,5-d]pyrimidine 1,3-Benzoxazol-2-yl, 3-benzyl, 7-yl sulfide NADPH oxidase inhibitor, ROS studies in WBCs Lipophilic substituents enhance membrane permeability; sulfide critical for activity
4-Imino-1-p-tolyl-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () Pyrazolo[3,4-d]pyrimidine 4-imino, 1-p-tolyl Not specified Structural isomerization observed under varied conditions; hydrazine derivatives show stability
Compound 3 () Arylpiperazine Methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate Enzyme inhibition (methodology focus) Trifluoromethyl group enhances binding affinity; piperazine improves solubility

Key Comparative Insights

Core Structure Differences: The target compound’s triazolopyrimidine core differs from pyrazolopyrimidines () in nitrogen atom positioning, affecting electronic properties and binding selectivity.

Substituent Impact :

  • Piperazine vs. Hydrazine : The target’s piperazine moiety (vs. hydrazine in ) confers superior solubility and metabolic stability, critical for oral bioavailability .
  • Methylsulfanyl vs. Benzyl/Benzoxazole : The 2-(methylsulfanyl)benzoyl group in the target compound may offer a balance of hydrophobicity and polar interactions, contrasting with VAS2870’s highly lipophilic benzoxazole-benzyl substituents .

Biological Activity :

  • VAS2870’s NADPH oxidase inhibition highlights the role of triazolopyrimidine derivatives in redox signaling. The target compound’s methylsulfanyl group may similarly modulate ROS pathways but with distinct selectivity due to piperazine’s solubility advantages .
  • Arylpiperazines () demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) enhance target engagement, suggesting the target’s methylsulfanyl group could provide analogous benefits .

Synthetic Considerations :

  • Isomerization observed in pyrazolo-triazolopyrimidines () underscores the importance of reaction conditions for triazolo[4,5-d]pyrimidine stability. The target compound’s 3-methyl group likely mitigates unwanted isomerization .

Research Implications

  • Pharmacokinetics: Piperazine derivatives (target, ) exhibit favorable ADME profiles compared to non-piperazine analogues ().
  • Structure-Activity Relationship (SAR) : Substituent positioning on the triazolopyrimidine core (e.g., 3-methyl vs. 7-yl sulfide in VAS2870) dictates enzymatic selectivity and potency .
  • Therapeutic Potential: The target compound’s dual functional groups position it as a candidate for diseases involving ROS or kinase signaling, though in vivo validation is needed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.